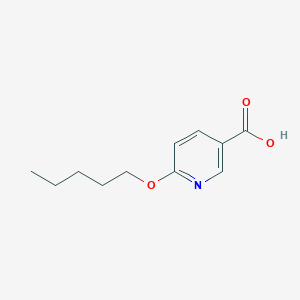

6-(Pentyloxy)pyridine-3-carboxylic acid

Description

Properties

CAS No. |

52686-61-0 |

|---|---|

Molecular Formula |

C11H15NO3 |

Molecular Weight |

209.24 g/mol |

IUPAC Name |

6-pentoxypyridine-3-carboxylic acid |

InChI |

InChI=1S/C11H15NO3/c1-2-3-4-7-15-10-6-5-9(8-12-10)11(13)14/h5-6,8H,2-4,7H2,1H3,(H,13,14) |

InChI Key |

RARWYXSDTKTTAU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC1=NC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations from Comparisons

Substituent Effects on Physicochemical Properties :

- Lipophilicity : Linear alkyl chains (e.g., pentyloxy) and branched groups (e.g., 2-methylpropoxy) enhance lipophilicity, favoring membrane permeability .

- Solubility : Polar substituents like oxetane improve aqueous solubility but may reduce metabolic stability .

- Steric Effects : Bulky groups (e.g., trimethylcyclohexyloxy) can hinder molecular interactions, limiting binding to biological targets .

Biological Relevance: Analogs with trifluoromethoxy or benzyloxy groups exhibit enhanced metabolic stability and are frequently used in drug discovery. For example, trifluoromethoxy derivatives are common in kinase inhibitors .

Applications :

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-(Pentyloxy)pyridine-3-carboxylic acid?

- Methodological Answer : A common approach involves alkylation of pyridine precursors. For example, introducing the pentyloxy group via nucleophilic substitution on a halogenated pyridine intermediate, followed by carboxylation at the 3-position. Reaction optimization (e.g., solvent polarity, temperature, and catalysts like Pd for cross-coupling) is critical for yield improvement. Similar alkylation strategies are used in synthesizing 6-(2-methylpropoxy)pyridine-3-carboxylic acid . Purification typically employs recrystallization or column chromatography.

Q. How can researchers purify this compound effectively?

- Methodological Answer : Recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) is standard. For higher purity, preparative HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% formic acid) is recommended, as used for structurally related pyridinecarboxylic acids . Confirming purity via melting point analysis and LC-MS is essential.

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- NMR : H and C NMR identify the pentyloxy chain (δ 3.8–4.2 ppm for OCH) and carboxylic acid (δ ~170 ppm in C).

- IR : Stretching bands at ~1700 cm (C=O) and ~1250 cm (C-O).

- MS : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 225.11). Structural analogs like 6-methoxypyridazine-3-carboxylic acid have been validated using these methods .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize synthetic yield?

- Methodological Answer : Design of Experiments (DoE) evaluates variables:

- Temperature : Higher temps (80–100°C) favor alkylation but may degrade sensitive intermediates.

- Solvent : Polar solvents (DMF, DMSO) enhance nucleophilicity of alkoxide ions.

- Catalysts : Palladium catalysts improve coupling efficiency in heterocyclic systems . Kinetic studies via in situ FTIR or HPLC monitoring can identify rate-limiting steps.

Q. What computational tools predict the reactivity of this compound in biological systems?

- Methodological Answer : Density Functional Theory (DFT) calculates electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) models interactions with enzymes like cyclooxygenase or kinases. PubChem’s 3D conformer data for related pyridazine derivatives provides reference electrostatic potentials .

Q. What mechanistic insights exist for ester hydrolysis of this compound?

- Methodological Answer : Acid- or base-catalyzed hydrolysis mechanisms depend on pH. Under acidic conditions, protonation of the carbonyl oxygen enhances electrophilicity, while alkaline conditions deprotonate the nucleophilic water. Kinetic isotope effects and Hammett plots elucidate substituent impacts, as studied in pyridazinecarboxylic acid analogs .

Q. How to assess potential toxicity using in vitro models?

- Methodological Answer :

- Cytotoxicity : MTT assay on human hepatocyte (HepG2) or fibroblast (NIH/3T3) cell lines.

- Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS quantification of parent compound degradation.

- Safety protocols from CLP Regulation (EC No 1272/2008) guide handling of acute toxicity risks .

Q. What strategies explore structure-activity relationships (SAR) for medicinal applications?

- Methodological Answer : Synthesize analogs with varied alkoxy chain lengths (e.g., methoxy, propoxy) and evaluate bioactivity. For example, 6-methoxypyridazine-3-carboxylic acid derivatives show antimicrobial activity in agar diffusion assays . QSAR models correlate logP, polar surface area, and IC values in target inhibition studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.